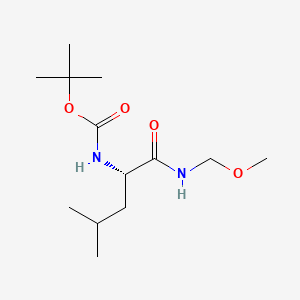
(S)-tert-Butyl (1-((méthoxyméthyl)amino)-4-méthyl-1-oxopentan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate”, also known as t-Boc-L-leucine methyl ester, is a chemical compound used in various fields of research and industry. It is an organic carbamate, a key structural motif in many approved drugs and prodrugs .
Synthesis Analysis
The synthesis of carbamates involves the use of carbamates in medicinal chemistry, with many derivatives specifically designed to make drug-target interactions through their carbamate moiety . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .Molecular Structure Analysis
The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides, and play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .Physical And Chemical Properties Analysis
Carbamates display very good chemical and proteolytic stabilities . They are capable of permeating cell membranes, which makes them useful in medicinal chemistry .Applications De Recherche Scientifique
Conception de médicaments et chimie médicinale
Le groupe carbamate, qui est un motif structurel clé dans le « (S)-tert-Butyl (1-((méthoxyméthyl)amino)-4-méthyl-1-oxopentan-2-yl)carbamate », joue un rôle important dans la conception de médicaments et la chimie médicinale . De nombreux médicaments et promédicaments approuvés sont spécifiquement conçus pour établir des interactions médicament-cible par le biais de leur partie carbamate . La fonctionnalité carbamate impose un degré de restriction conformationnelle en raison de la délocalisation des électrons non liés sur l'azote dans la partie carboxyle .
Augmentation de la perméabilité à travers les membranes cellulaires
Le rôle émergent du carbamate en chimie médicinale est également dû à sa stabilité chimique et à sa capacité à augmenter la perméabilité à travers les membranes cellulaires . Cela en fait un composant précieux dans la conception de médicaments qui doivent être absorbés efficacement par l'organisme.
Produits chimiques agricoles
Les dérivés du carbamate sont largement représentés dans les produits chimiques agricoles, tels que les pesticides, les fongicides et les herbicides . Cela est dû à leur stabilité chimique et à leur capacité à interagir avec diverses cibles biologiques.
Synthèse organique et chimie peptidique
Les carbamates organiques jouent un rôle très important comme groupes protecteurs optimaux pour les amines et les acides aminés en synthèse organique et en chimie peptidique . Cela en fait des éléments précieux dans la production de molécules organiques complexes et de peptides.
Synthèse verte des carbamates et des amides
Le composé peut être utilisé dans la synthèse verte des carbamates et des amides par le biais d'un couplage oxydant C–O et C–N catalysé par Cu@Sal‐Cs . Cette méthode est écologique et rentable, ce qui en fait un outil précieux en chimie durable.
Formation de carbamates à partir d'alcools et d'amines encombrées
Le composé peut être utilisé dans la formation de carbamates à partir d'alcools et d'amines encombrées . Cette réaction forme des carbamates portant des parties primaires encombrées et des parties acide aminé/ester , ce qui peut être utile dans diverses synthèses chimiques.
Mécanisme D'action
Orientations Futures
Carbamates have received much attention in recent years due to their application in drug design and discovery . They serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . As research continues, we can expect to see more applications of carbamates in the field of medicinal chemistry.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves the protection of the amine group, alkylation of the protected amine, deprotection of the amine, and carbamate formation.", "Starting Materials": [ "4-methyl-2-oxopentanoic acid", "tert-butylamine", "methoxymethyl chloride", "potassium carbonate", "N,N-dimethylformamide", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "Protection of the amine group with methoxymethyl chloride in the presence of potassium carbonate and N,N-dimethylformamide to form (S)-tert-butyl (1-(methoxymethyl)amino)-4-methyl-1-oxopentan-2-ol", "Alkylation of the protected amine with 4-methyl-2-oxopentanoic acid in the presence of N,N-dimethylformamide and diethyl ether to form (S)-tert-butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbinol", "Deprotection of the amine group with hydrochloric acid to form (S)-tert-butyl (1-((hydroxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbinol", "Formation of the carbamate by treating the (S)-tert-butyl (1-((hydroxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbinol with phosgene and sodium hydroxide, followed by treatment with carbon dioxide to form (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate" ] } | |
Numéro CAS |
87694-50-6 |
Formule moléculaire |
C13H26N2O4 |
Poids moléculaire |
274.361 |
Nom IUPAC |
tert-butyl N-[(2S)-1-(methoxymethylamino)-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C13H26N2O4/c1-9(2)7-10(11(16)14-8-18-6)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,14,16)(H,15,17)/t10-/m0/s1 |
Clé InChI |
QITBKOUSMJIKRJ-JTQLQIEISA-N |
SMILES |
CC(C)CC(C(=O)NCOC)NC(=O)OC(C)(C)C |
Synonymes |
[(1S)-1-[(Methoxymethylamino)carbonyl]-3-methylbutyl]-carbamic Acid 1-Dimethylethyl Ester; [1-[(Methoxymethylamino)carbonyl]-3-methylbutyl]-carbamic Acid 1-Dimethylethyl Ester; (S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



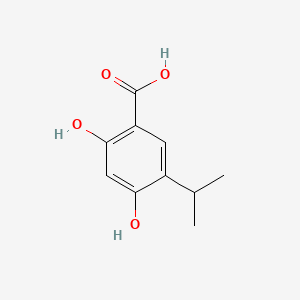
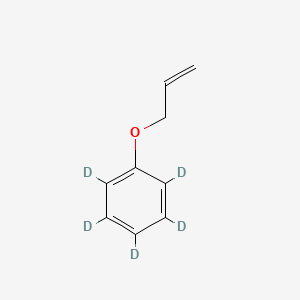
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine](/img/structure/B570217.png)

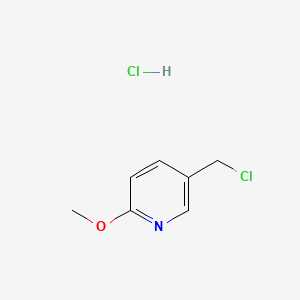
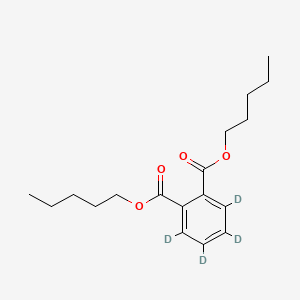


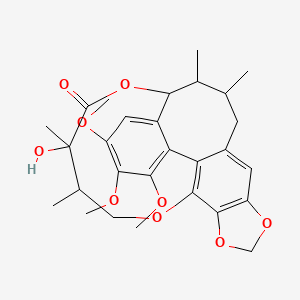
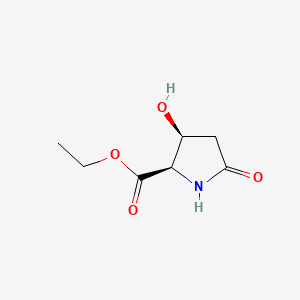
![benzyl [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate](/img/structure/B570238.png)